4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Description
Properties
IUPAC Name |
4-(4-bromo-3,5-dimethylpyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-6-9(10)7(2)12(11-6)5-3-4-8(13)14/h3-5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJAPAKCHZOZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with bromine under controlled conditions to introduce the bromine substituent at the 4-position.
Attachment of the Butanoic Acid Chain: The brominated pyrazole is then reacted with a butanoic acid derivative, such as butanoic acid chloride, in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Esterification: Ester derivatives with various alkyl groups.
Scientific Research Applications
Based on the search results, here's what is known about the compound 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid:
Chemical Properties
- CAS Number: 898050-16-3
- Molecular Formula: C9H13BrN2O2
- Molecular Weight: 261.116
- MDL Number: MFCD06167690
- IUPAC Name: this compound
Availability
Potential Applications
While the search results do not provide specific case studies or detailed research findings on the applications of this compound, they do offer some context for potential applications in scientific research:
- Cosmetic Product Development: Experimental design techniques can be used to optimize cosmetic formulations for stability, safety, and effectiveness .
- Medical Research: Magnetic resonance imaging (MRI) can be used to evaluate tissue injury and treatment responses in various conditions, which may be relevant to the development of parenteral dosage forms .
- Diabetes Research: Magnetic resonance imaging can also be used to study white matter changes in the brain related to type 2 diabetes mellitus and the effects of treatments .
Mechanism of Action
The mechanism of action of 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s pyrazole core and bromine substitution differentiate it from other butanoic acid derivatives. Key comparisons include:
Key Observations :
- Pyrazole vs.
- Butanoic Acid Chain: The carboxylic acid group enables hydrogen bonding, influencing solubility and bioavailability compared to sulfonamide-containing analogs (e.g., Compounds 17 and 18) .
Physical and Spectroscopic Properties
- Melting Points : Pyrazole-sulfonamide hybrids (Compounds 17 and 18) exhibit higher melting points (129–161°C) due to strong intermolecular forces (e.g., hydrogen bonding via sulfonamide and C=O groups) . The target compound’s melting point is unreported but likely lower due to the absence of sulfonamide.
- Solubility: The carboxylic acid group in the target compound may improve aqueous solubility compared to sulfonamide derivatives but reduce lipid solubility relative to phenoxy-based auxins like 2,4-DB .
- Spectroscopy :
Biological Activity
4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid (CAS No. 898050-16-3) is an organic compound with a molecular formula of CHBrNO and a molecular weight of 261.12 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a brominated pyrazole ring, which is known to influence biological interactions.
The compound's chemical structure can be represented as follows:
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 261.12 g/mol |
| CAS Number | 898050-16-3 |
| MDL Number | MFCD06167690 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and methyl groups on the pyrazole ring enhances its binding affinity and specificity to various biological targets. The carboxylic acid group facilitates the formation of hydrogen bonds with proteins, which may enhance its biological efficacy.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate antimicrobial properties against various bacterial strains.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Anti-inflammatory Effects : Some derivatives of pyrazole compounds have shown promise in reducing inflammation in preclinical models.
Case Studies
Several studies have explored the biological effects of pyrazole derivatives, including this compound:
Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry examined the inhibition of cyclooxygenase (COX) enzymes by various pyrazole derivatives. The findings indicated that compounds similar to this compound exhibited significant inhibitory activity against COX enzymes, suggesting potential applications in pain management and anti-inflammatory therapies .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers tested several brominated pyrazoles against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had notable antibacterial effects, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Comparison with Similar Compounds
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Enzyme Inhibition | Anti-inflammatory Effects |
|---|---|---|---|
| This compound | Moderate | Significant | Potential |
| 4-(4-Bromo-pyrazolyl)methyl benzoate | High | Moderate | Limited |
| Ethyl 2-(4-bromo-pyrazolyl)acetate | Low | Significant | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves coupling a brominated pyrazole precursor with a butanoic acid derivative. For example, analogous pyrazole intermediates (e.g., 4-bromo-3,5-dimethylpyrazole) can be alkylated using γ-butyrolactone or activated esters under basic conditions. Purification via flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water) are critical for yield optimization. Evidence from similar compounds shows yields ranging from 22% to 86%, depending on solvent choice and reaction time .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of HPLC (for purity assessment >95% ), 1H/13C NMR (to confirm substitution patterns and integration ratios ), and IR spectroscopy (to identify functional groups like carboxylic acid C=O stretches at ~1650–1700 cm⁻¹ ). Elemental analysis (e.g., C, H, N percentages) should align with theoretical values within ±0.3% .
Q. What solvents and storage conditions are recommended for this compound to ensure stability?
- Methodological Answer : The compound is likely stable in inert, anhydrous solvents (e.g., DMSO, DMF) at –20°C, based on analogs with brominated pyrazole moieties . Avoid prolonged exposure to light or moisture, which may hydrolyze the carboxylic acid group or debrominate the pyrazole ring.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer : Unexpected splitting may arise from hindered rotation of the pyrazole ring or hydrogen bonding with the carboxylic acid group. Use VT-NMR (variable-temperature NMR) to assess dynamic effects . For example, broadening of signals at lower temperatures suggests conformational exchange. Compare with computational models (DFT calculations) to validate assignments .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying the pyrazole or butanoic acid moieties?
- Methodological Answer : Systematic substitution studies (e.g., replacing bromine with chlorine or methyl groups ) combined with molecular docking (e.g., targeting enzymes like carbonic anhydrase ) can elucidate SAR. Pharmacophore modeling should prioritize steric and electronic effects, as seen in analogs where bromine enhances target binding affinity .
Q. How can researchers address low yields in coupling reactions involving the brominated pyrazole core?
- Methodological Answer : Low yields often stem from steric hindrance at the pyrazole C4 position. Optimize using bulky bases (e.g., DBU) to deprotonate the carboxylic acid and enhance nucleophilicity. Alternatively, employ microwave-assisted synthesis to reduce reaction times and improve efficiency .
Experimental Design & Data Analysis
Q. What controls are essential when evaluating the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition ) and solvent controls (DMSO ≤0.1% v/v). Validate assays with dose-response curves (IC50 determination) and use Hill slope analysis to confirm cooperative binding mechanisms .
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
